![molecular formula C18H14N4OS B2916507 3-methyl-6-phenyl-N-(pyridin-3-yl)imidazo[2,1-b]thiazole-2-carboxamide CAS No. 919018-82-9](/img/structure/B2916507.png)
3-methyl-6-phenyl-N-(pyridin-3-yl)imidazo[2,1-b]thiazole-2-carboxamide
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Overview
Description
3-methyl-6-phenyl-N-(pyridin-3-yl)imidazo[2,1-b]thiazole-2-carboxamide is a compound that belongs to the family of imidazo-thiazole derivatives. This compound has shown promising results in various scientific research studies.
Mechanism of Action
The mechanism of action of 3-methyl-6-phenyl-N-(pyridin-3-yl)imidazo[2,1-b]thiazole-2-carboxamide is still under investigation. However, it is believed that this compound inhibits the activity of certain enzymes that are essential for the growth and proliferation of cancer cells, bacteria, and fungi.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the formation of biofilms in bacteria, which are responsible for their resistance to antibiotics. Additionally, this compound has been shown to have low toxicity in normal cells, making it a promising candidate for further development as a therapeutic agent.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-methyl-6-phenyl-N-(pyridin-3-yl)imidazo[2,1-b]thiazole-2-carboxamide in lab experiments is its broad-spectrum activity against cancer cells, bacteria, and fungi. Additionally, this compound has low toxicity in normal cells, making it a safer alternative to other chemotherapeutic agents. However, one limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research and development of 3-methyl-6-phenyl-N-(pyridin-3-yl)imidazo[2,1-b]thiazole-2-carboxamide. One direction is to investigate its potential as a combination therapy with other chemotherapeutic agents. Another direction is to improve its solubility in water to facilitate its administration in vivo. Additionally, further research is needed to fully understand its mechanism of action and to identify its molecular targets.
Synthesis Methods
The synthesis method of 3-methyl-6-phenyl-N-(pyridin-3-yl)imidazo[2,1-b]thiazole-2-carboxamide involves the reaction of 3-amino-4-phenylthiocarbamoylpyridine with 1,3-dibromo-2-methylbenzene in the presence of potassium carbonate in dimethyl sulfoxide. The reaction mixture is then heated at 120°C for 12 hours, and the resulting product is purified by column chromatography.
Scientific Research Applications
3-methyl-6-phenyl-N-(pyridin-3-yl)imidazo[2,1-b]thiazole-2-carboxamide has been extensively studied for its antitumor, antibacterial, and antifungal activities. It has shown promising results in inhibiting the growth of various cancer cell lines, including breast, lung, and colon cancer. It has also shown antibacterial activity against Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans.
properties
IUPAC Name |
3-methyl-6-phenyl-N-pyridin-3-ylimidazo[2,1-b][1,3]thiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4OS/c1-12-16(17(23)20-14-8-5-9-19-10-14)24-18-21-15(11-22(12)18)13-6-3-2-4-7-13/h2-11H,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDEJVGZQDAOUKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=CC=C3)C(=O)NC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.